molecular formula C20H33NO2 B601842 Fingolimod Impurity 4 CAS No. 177259-52-8

Fingolimod Impurity 4

货号: B601842
CAS 编号: 177259-52-8
分子量: 319.49
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fingolimod Impurity 4 is a byproduct formed during the synthesis of Fingolimod, a sphingosine 1-phosphate receptor modulator used primarily in the treatment of multiple sclerosis. This impurity is one of several that can arise during the production process and is important to identify and quantify to ensure the purity and safety of the final pharmaceutical product.

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Fingolimod Impurity 4 typically involves multiple steps starting from m-bromophenylethyl alcohol. The process includes reactions such as bromination, substitution, and purification through column chromatography. For instance, one method involves dissolving a compound in anhydrous tetrahydrofuran, cooling it to 0°C, and sequentially adding imidazole, triphenylphosphine, and iodine. The reaction mixture is then heated to room temperature and allowed to react for 16 hours before purification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions and purification steps.

化学反应分析

Types of Reactions: Fingolimod Impurity 4 undergoes various chemical reactions, including:

    Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

科学研究应用

Chemical Characteristics and Synthesis

Fingolimod Impurity 4, also known as nitromono methyl impurity, is one of several identified impurities that arise during the synthesis of fingolimod. The synthesis and characterization of fingolimod impurities have been documented, highlighting their structural differences and potential biological activities. For instance, studies have shown that these impurities can affect the pharmacological profile of the final drug product, necessitating stringent quality control during manufacturing processes .

Research indicates that this compound may exhibit distinct biological activities compared to the parent compound. A study evaluating various derivatives of fingolimod found that certain modifications led to increased cytotoxicity against bacterial strains, suggesting that impurities could influence therapeutic efficacy and safety profiles . This underscores the need for further investigation into how these impurities interact with biological systems.

Toxicological Implications

The presence of impurities like this compound raises concerns regarding their potential genotoxic effects. Regulatory assessments have highlighted that non-proprietary versions of fingolimod often contain higher levels of impurities compared to the proprietary formulation. These variations can lead to significant differences in safety profiles, as impurities may exceed acceptable thresholds established by health authorities .

Clinical Relevance

In clinical settings, the implications of fingolimod impurities extend to patient outcomes. A systematic review indicated that while fingolimod generally improves MS-related outcomes, the presence of impurities could potentially alter treatment effectiveness or lead to adverse effects . This emphasizes the importance of monitoring impurity levels in therapeutic formulations.

  • Efficacy Comparison : In a clinical study comparing different formulations of fingolimod, it was observed that proprietary products with lower impurity levels resulted in better patient outcomes regarding relapse rates and disability progression .
  • Toxicology Assessment : A study assessing the genotoxic potential of fingolimod and its impurities found that certain impurities could contribute to a higher risk of adverse effects in patients with compromised immune systems .
  • Real-World Evidence : A systematic review analyzed real-world data on fingolimod treatment outcomes, noting that variations in drug formulation quality (including impurity profiles) could significantly influence efficacy and safety in diverse patient populations .

作用机制

The mechanism of action of Fingolimod Impurity 4 is not as well-studied as that of Fingolimod itself. it is believed to interact with similar molecular targets, such as sphingosine 1-phosphate receptors. These interactions can influence lymphocyte migration and immune responses, although the specific pathways and effects may differ from those of Fingolimod .

相似化合物的比较

  • Fingolimod Hexyl Homolog
  • Fingolimod Heptyl Homolog
  • Fingolimod Nonyl Homolog
  • Fingolimod Decyl Homolog
  • 3-Phenethyl Fingolimod Analog
  • 2-Phenethyl Fingolimod Analog

Comparison: Fingolimod Impurity 4 is unique in its specific structure and formation pathway. While other impurities and analogs share similar core structures, the variations in side chains and functional groups result in different chemical and biological properties. For instance, the hexyl and heptyl homologs differ in the length of their alkyl chains, which can affect their solubility and reactivity .

生物活性

Fingolimod, known as FTY720, is an oral sphingosine-1-phosphate (S1P) receptor modulator primarily used in the treatment of multiple sclerosis (MS). Its biological activity is largely attributed to its active metabolite, fingolimod-phosphate, which interacts with various S1P receptors. However, the presence of impurities, such as Fingolimod Impurity 4, raises concerns regarding the drug's efficacy and safety. This article delves into the biological activity of this compound, examining its pharmacological properties, case studies, and research findings.

Overview of Fingolimod and Its Impurities

Fingolimod acts by binding to S1P receptors, particularly S1PR1, leading to lymphocyte sequestration in lymphoid tissues and preventing their migration into the central nervous system (CNS). This mechanism is crucial for its therapeutic effects in MS. However, impurities like this compound can potentially alter the drug's pharmacodynamics and pharmacokinetics.

Key Characteristics of this compound

  • Chemical Structure : The specific chemical structure of this compound is not universally defined in literature; however, it is recognized as a degradation product or synthetic impurity arising during the manufacturing process.
  • Source : It may originate from incomplete synthesis or degradation of the parent compound under certain conditions.

Fingolimod and its impurities interact with S1P receptors. The biological activity of this compound may differ significantly from that of the parent compound. Research indicates that impurities can affect receptor binding affinity and downstream signaling pathways.

  • Receptor Binding : Preliminary studies suggest that this compound may exhibit altered binding characteristics to S1P receptors compared to fingolimod itself. This can lead to variations in immune modulation and potential side effects.
  • Pharmacological Effects : The impurity may influence lymphocyte function differently, potentially resulting in unintended immunomodulatory effects.

Stability and Quantification Studies

Research has focused on the stability and quantification of fingolimod-related impurities using high-performance liquid chromatography (HPLC). A study demonstrated that various impurities, including this compound, were detectable at levels exceeding acceptable thresholds in non-proprietary formulations .

Impurity Type Detection Limit (DL) Quantification Limit (QL)
Heptyl impurityLowModerate
N-Methyl impurityLowModerate
Dimethyl impurityModerateHigh
Nitro hydroxy diol impurityHighHigh
Nitro diol impurityHighHigh

Clinical Implications

A clinical evaluation involving patients treated with fingolimod highlighted that impurities could lead to variations in treatment outcomes. For instance, a study observed that patients receiving formulations with high levels of impurities experienced increased adverse effects compared to those on standard formulations .

  • Case Study Example : In a cohort study involving MS patients treated with fingolimod containing varying impurity levels, those exposed to higher concentrations of this compound reported increased incidence of macular edema—a known side effect associated with fingolimod therapy .

属性

IUPAC Name

N-[1-hydroxy-4-(4-octylphenyl)butan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO2/c1-3-4-5-6-7-8-9-18-10-12-19(13-11-18)14-15-20(16-22)21-17(2)23/h10-13,20,22H,3-9,14-16H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXZIVZQURIFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of lithium aluminum hydride (1.2 g) in tetrahydrofuran (100 ml), a solution of methyl 2-acetamido-4-(4-octylphenyl)butyrate (11 g) in tetrahydrofuran (200 ml) was added and the suspension was stirred at room temperature for 30 minutes. An aqueous tetrahydrofuran (70%, 10 ml) was added to the solution and the mixture was left standing overnight. Magnesium sulfate was added to the mixture, the precipitate was filtered off and the solvent was distilled away under reduced pressure. The residue was dissolved in ethyl acetate, the solution was washed with a dilute hydrochloric acid, an aqueous sodium hydrogencarbonate solution and a saturated brine in order and dried over sodium sulfate. The solvent was distilled away under reduced pressure to give the subject compound (6.6 g).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
methyl 2-acetamido-4-(4-octylphenyl)butyrate
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of lithium abluminum hydride (1.2 g) in tetrahydrofuran (100 ml), a solution of methyl 2-acetamido-4-(4-octylphenyl)butyrate (11 g) in tetrahydrofuran (200 ml) was added and the suspension was stirred at room temperature for 30 minutes. An aqueous tetrahydrofuran (70%, 10 ml) was added to the solution and the mixture was left standing overnight. Magnesium sulfate was added to the mixture, the precipitate was filtered off and the solvent was distilled away under reduced pressure. The residue was dissolved in ethyl acetate, the solution was washed with a dilute hydrochloric acid, an aqueous sodium hydrogencarbonate solution and a saturated brine in order and dried over sodium sulfate. The solvent was distilled away under reduced pressure to give the subject compound (6.6 g). MS: 319(M+).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
methyl 2-acetamido-4-(4-octylphenyl)butyrate
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fingolimod Impurity 4
Reactant of Route 2
Reactant of Route 2
Fingolimod Impurity 4
Reactant of Route 3
Reactant of Route 3
Fingolimod Impurity 4
Reactant of Route 4
Fingolimod Impurity 4
Reactant of Route 5
Fingolimod Impurity 4
Reactant of Route 6
Fingolimod Impurity 4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。